N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide
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Overview
Description
N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a furan ring, a nitrophenyl group, and an acetylanilino moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-acetylaniline and 4-nitrobenzaldehyde. These intermediates undergo a series of reactions, including condensation, bromination, and cyclization, to form the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-3-(4-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide
- N-[(Z)-3-(4-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide
Uniqueness
N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide is unique due to the presence of the bromofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-[(Z)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O6/c1-13(27)15-4-6-16(7-5-15)24-21(28)18(25-22(29)19-10-11-20(23)32-19)12-14-2-8-17(9-3-14)26(30)31/h2-12H,1H3,(H,24,28)(H,25,29)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWYNJXRFZTBLH-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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